molecular formula C14H12ClNO2 B11700669 3-(4-Chloro-phenyl)-N-furan-2-ylmethyl-acrylamide

3-(4-Chloro-phenyl)-N-furan-2-ylmethyl-acrylamide

Cat. No.: B11700669
M. Wt: 261.70 g/mol
InChI Key: SVIWYIBZZUTARW-VMPITWQZSA-N
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Description

3-(4-Chlorophenyl)-N-furan-2-ylmethyl-acrylamide is an acrylamide derivative featuring a 4-chlorophenyl group attached to the α-carbon of the acrylamide backbone and a furan-2-ylmethyl substituent on the amide nitrogen. This compound is structurally tailored to exploit the electronic effects of the chlorophenyl group (electron-withdrawing) and the aromatic furan ring, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C14H12ClNO2

Molecular Weight

261.70 g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-N-(furan-2-ylmethyl)prop-2-enamide

InChI

InChI=1S/C14H12ClNO2/c15-12-6-3-11(4-7-12)5-8-14(17)16-10-13-2-1-9-18-13/h1-9H,10H2,(H,16,17)/b8-5+

InChI Key

SVIWYIBZZUTARW-VMPITWQZSA-N

Isomeric SMILES

C1=COC(=C1)CNC(=O)/C=C/C2=CC=C(C=C2)Cl

Canonical SMILES

C1=COC(=C1)CNC(=O)C=CC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-phenyl)-N-furan-2-ylmethyl-acrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde, furan-2-carbaldehyde, and acrylamide.

    Condensation Reaction: The initial step involves the condensation of 4-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base such as sodium hydroxide to form the intermediate compound.

    Acrylamide Addition: The intermediate is then reacted with acrylamide under acidic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-phenyl)-N-furan-2-ylmethyl-acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The chloro group on the phenyl ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chloro-phenyl)-N-furan-2-ylmethyl-acrylamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound is used in the development of novel polymers and materials with unique properties.

    Biological Studies: It serves as a probe in studying the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-phenyl)-N-furan-2-ylmethyl-acrylamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes such as kinases and proteases, which are crucial for cell signaling and proliferation.

    Molecular Pathways: It interferes with pathways involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares structural attributes and molecular properties of the target compound with key analogs:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
3-(4-Chlorophenyl)-N-furan-2-ylmethyl-acrylamide (Target) C₁₄H₁₁ClN₂O₂* ~274.7* 4-Chlorophenyl (α-carbon), furan-2-ylmethyl (amide N) Combines chlorophenyl’s electron-withdrawing effects with furan’s aromaticity.
N-(4-Chlorophenyl)-3-((4-chlorophenyl)amino)-2-(3-methylisoxazol-5-yl)acrylamide C₁₉H₁₅Cl₂N₃O₂ 388.25 Dual chlorophenyl groups, 3-methylisoxazole ring Isoxazole introduces heterocyclic diversity; potential for enhanced bioactivity.
3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2,4-dimethylphenyl)acrylamide C₂₁H₁₈ClNO₂ 357.79 2-Chlorophenyl-furan hybrid, 2,4-dimethylphenyl (amide N) Steric bulk from dimethylphenyl may reduce solubility but improve binding affinity.
(2E)-N-(3-Chloro-4-methylphenyl)-3-[5-(2-chlorophenyl)-2-furyl]acrylamide C₂₀H₁₅Cl₂NO₂ 388.25 2-Chlorophenyl-furan, 3-chloro-4-methylphenyl (amide N) Chlorine and methyl groups enhance lipophilicity and metabolic stability.
3-(2-Furyl)-2-phenyl-N-[3-(trifluoromethyl)phenyl]acrylamide C₂₀H₁₄F₃NO₂ 357.33 Phenyl (α-carbon), trifluoromethylphenyl (amide N) Trifluoromethyl group increases electronegativity and bioavailability.

Key Research Findings

Substituent Impact : Chlorine atoms and aromatic rings (furan, phenyl) significantly influence bioactivity. For example, trifluoromethyl groups () enhance metabolic stability compared to methyl groups .

Synthetic Optimization : Column chromatography and crystallization remain standard for acrylamide purification, ensuring high yields (e.g., 64–69% in ).

Biological Gaps : While analogs like and are tested for bioactivity, the target compound requires empirical validation for specific applications.

Biological Activity

3-(4-Chloro-phenyl)-N-furan-2-ylmethyl-acrylamide is a compound of growing interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a furan ring, a chlorophenyl moiety, and an acrylamide group, which collectively contribute to its reactivity and biological properties. The presence of the furan ring is significant, as it has been associated with various biological activities including anti-inflammatory and antimicrobial effects .

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties . In vitro studies have demonstrated its efficacy against several cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF7 (Breast)8.107Induces apoptosis via caspase activation
A549 (Lung)7.4Inhibits ERK1/2 signaling pathway
Jurkat E6.1 (T-cell)10.0Disrupts cell cycle progression

The compound has shown selective toxicity towards cancer cells while sparing normal cells such as skin fibroblasts and hepatocytes, indicating a promising therapeutic index .

Case Study: MTT Assay Results

In a study utilizing the MTT assay to assess cell viability, this compound demonstrated significant antiproliferative activity against various carcinoma cell lines, including:

  • Breast Carcinoma (T47D)
  • Colon Carcinoma (HT-29)
  • Thyroid Carcinoma (FTC-238)

These results suggest that the compound may effectively target multiple cancer types through distinct mechanisms of action .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties . The furan nucleus is known for its ability to inhibit microbial growth through various mechanisms:

Microbial Strain Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli16 µg/mLBacteriostatic

The antimicrobial efficacy is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential enzymatic pathways .

The biological activity of this compound is likely mediated through interactions with specific molecular targets:

  • Inhibition of Kinase Activity : The compound has been shown to inhibit key kinases involved in cancer cell proliferation.
  • Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.
  • Antimicrobial Mechanisms : Targeting bacterial enzymes critical for growth and survival.

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